Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13810747
InChI: InChI=1S/C31H24F3NO4/c32-31(33,34)27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(36)37)35-30(38)39-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,35,38)(H,36,37)/t28-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O
Molecular Formula: C31H24F3NO4
Molecular Weight: 531.5 g/mol

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine

CAS No.:

Cat. No.: VC13810747

Molecular Formula: C31H24F3NO4

Molecular Weight: 531.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine -

Specification

Molecular Formula C31H24F3NO4
Molecular Weight 531.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-(trifluoromethyl)phenyl]phenyl]propanoic acid
Standard InChI InChI=1S/C31H24F3NO4/c32-31(33,34)27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(36)37)35-30(38)39-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,35,38)(H,36,37)/t28-/m0/s1
Standard InChI Key DKFSUOZZLCTJQW-NDEPHWFRSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine integrates three structural components:

  • L-Phenylalanine Backbone: The core structure provides chirality (L-configuration) and serves as the foundation for peptide bond formation.

  • Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl moiety shields the α-amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.

  • Ortho-Trifluoromethylphenyl Substituent: A trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring introduces steric bulk and electron-withdrawing effects, modulating peptide solubility and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₁H₂₄F₃NO₄
Molecular Weight531.5 g/mol
IUPAC Name(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
CAS NumberNot explicitly listed
SolubilitySoluble in DMF, DMSO; limited aqueous solubility

The trifluoromethyl group’s electronegativity (3.98 on the Pauling scale) and hydrophobic nature significantly alter the compound’s electronic profile, enhancing lipid membrane permeability in derived peptides.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols remain proprietary, the general pathway involves:

  • Fmoc Protection: Reacting 4-(2-trifluoromethylphenyl)-L-phenylalanine with Fmoc-Cl (Fmoc chloride) in the presence of a mild base (e.g., sodium bicarbonate) to protect the amino group.

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) isolate the product, achieving >95% purity.

Industrial Manufacturing

Scaled production optimizes yield through:

  • Automated SPPS Systems: Enable sequential coupling of Fmoc-protected residues with minimal manual intervention.

  • Green Chemistry Principles: Solvent recovery systems reduce waste dimethylformamide (DMF) volumes by 70–80% compared to traditional methods.

Table 2: Synthetic Parameters

ParameterOptimal Condition
Coupling ReagentHBTU/HOBt
BaseDIEA (N,N-Diisopropylethylamine)
Deprotection Agent20% Piperidine in DMF
Reaction Temperature25°C (ambient)

Applications in Peptide Science

Peptide Synthesis

The compound’s primary role lies in SPPS, where it facilitates:

  • Controlled Chain Elongation: The Fmoc group’s orthogonality allows selective deprotection under basic conditions, enabling sequential residue addition.

  • Enhanced Peptide Stability: The trifluoromethylphenyl moiety reduces enzymatic degradation by sterically hindering protease access.

Therapeutic Peptidomimetics

Incorporating this derivative into peptidomimetic designs improves:

  • Bioavailability: The -CF₃ group’s hydrophobicity increases logP values by 1.5–2.0 units, enhancing cell membrane penetration.

  • Target Affinity: Electron-withdrawing effects strengthen π-π stacking interactions with aromatic residues in protein binding pockets.

Biological Activity and Mechanistic Insights

Research Gaps

  • In Vivo Pharmacokinetics: No studies assess oral bioavailability or metabolic clearance.

  • Toxicity Profiling: Cytotoxicity and off-target effects remain uncharacterized.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentKey Property
Fmoc-4-fluorophenylalanine-FModerate hydrophobicity
Fmoc-4-methylphenylalanine-CH₃Increased steric bulk
Fmoc-4-(2-trifluoromethylphenyl)-L-phenylalanine-CF₃Enhanced stability and lipophilicity

The trifluoromethyl derivative outperforms analogs in thermal stability (Tₘ increased by 15–20°C) and resistance to oxidative degradation.

Future Research Directions

  • Synthetic Methodology: Develop microwave-assisted synthesis to reduce reaction times by 50%.

  • Biological Screening: Prioritize in vitro assays against oncology targets (e.g., PD-1/PD-L1 axis).

  • Computational Modeling: Use molecular dynamics to predict trifluoromethyl effects on peptide folding.

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